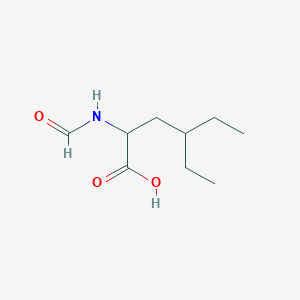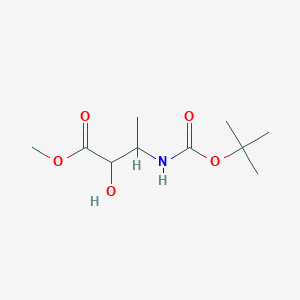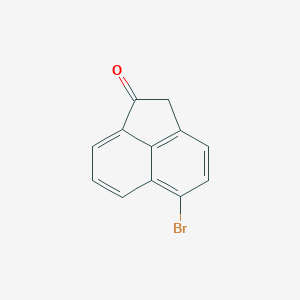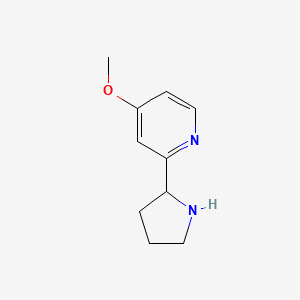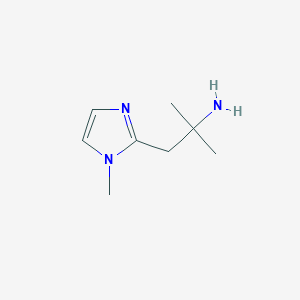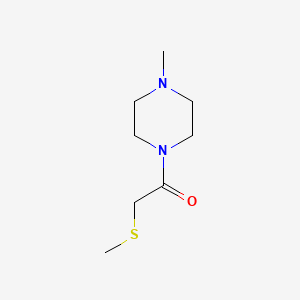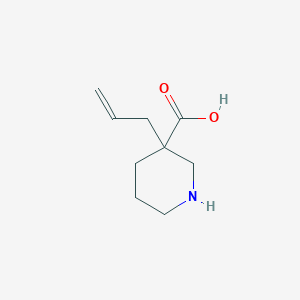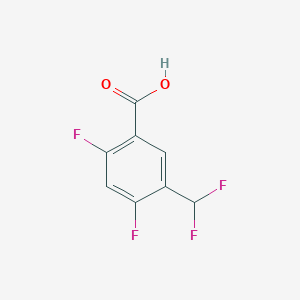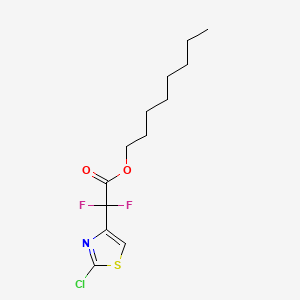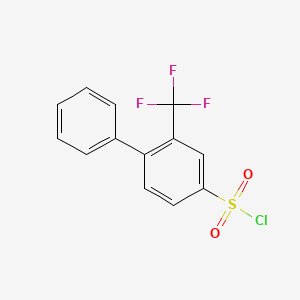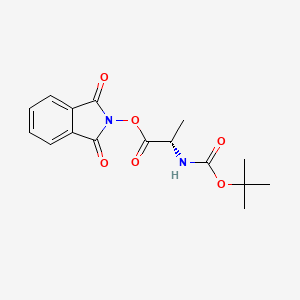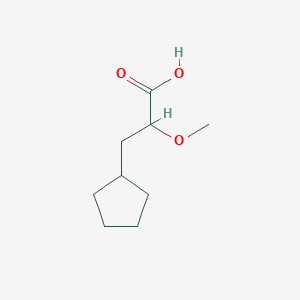
3-Cyclopentyl-2-methoxypropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-2-methoxypropanoic acid is an organic compound characterized by a cyclopentyl group attached to a propanoic acid backbone with a methoxy substituent at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: Cyclopentyl bromide and methyl 2-bromopropanoate.
Grignard Reaction: Cyclopentyl bromide is reacted with magnesium in dry ether to form cyclopentyl magnesium bromide.
Nucleophilic Substitution: The Grignard reagent is then reacted with methyl 2-bromopropanoate to form the intermediate compound.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield 3-cyclopentyl-2-methoxypropanoic acid.
Industrial Production Methods
Industrial production methods for 3-cyclopentyl-2-methoxypropanoic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclopentyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-cyclopentyl-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-methoxypropanoic acid: Lacks the cyclopentyl group, leading to variations in its biological activity and applications.
Uniqueness
3-cyclopentyl-2-methoxypropanoic acid is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-cyclopentyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C9H16O3/c1-12-8(9(10)11)6-7-4-2-3-5-7/h7-8H,2-6H2,1H3,(H,10,11) |
Clave InChI |
YHTXJTFMLFCHLV-UHFFFAOYSA-N |
SMILES canónico |
COC(CC1CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


